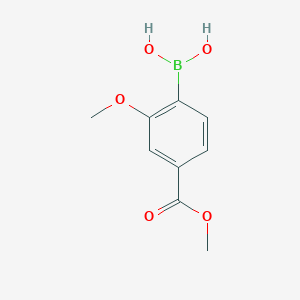

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and methoxycarbonyl groups. Its molecular formula is C9H11BO5, and it has a molecular weight of 209.99 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid typically involves the reaction of this compound pinacol ester with an appropriate base under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, which facilitates the formation of the boronic acid group .

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in achieving higher yields and purity. The reaction conditions are optimized to ensure the efficient conversion of starting materials to the desired product .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed cross-coupling reactions to form biaryl structures.

Reaction Conditions

| Component | Details |

|---|---|

| Catalyst | Pd(OAc)₂ (3 mol%) + PCy₃·HBF₄ (12 mol%) |

| Base | K₂CO₃ (2.5 equiv) |

| Solvent | THF or DMF |

| Temperature | 65°C |

| Reaction Time | 15–24 hours |

Example Reaction

Reaction with 1-(4-methoxybenzoyl)piperidine-2,6-dione yields 5-methoxy-2-(4-methoxybenzoyl)benzaldehyde in 56.6% yield after chromatography .

Key Features

-

Transmetalation : The boronic acid group undergoes transmetalation with the palladium catalyst, forming a Pd–B intermediate.

-

Substrate Scope : Compatible with electron-deficient and electron-rich aryl halides .

Esterification and Hydrolysis

The methoxycarbonyl group participates in esterification and hydrolysis under controlled conditions.

Esterification Protocol

| Parameter | Details |

|---|---|

| Dehydrating Agent | SOCl₂ (excess) |

| Alcohol | Methanol or ethanol |

| Temperature | Reflux (65–80°C) |

| Yield | 75–80% after purification |

Hydrolysis

Hydrolysis of the ester group to carboxylic acid occurs under basic conditions (e.g., NaOH/H₂O, 60°C), though this reaction is less commonly utilized due to competing boronic acid instability .

Nitration and Reduction

The aromatic ring undergoes electrophilic substitution, followed by nitro group reduction.

Nitration

| Condition | Details |

|---|---|

| Nitrating Agent | Fuming HNO₃ in H₂SO₄ (0–10°C) |

| Reaction Time | 2–3 hours |

| Yield | 84% for 2-nitro-4-carboxyphenylboronic acid |

Nitro Group Reduction

| Parameter | Details |

|---|---|

| Catalyst | Pd/C (10 wt%) |

| Reducing Agent | H₂ (1–3 atm) |

| Solvent | Methanol |

| Yield | 68% for 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride |

Boronic Acid Oxidation

-

Reagents : H₂O₂ (30%) in acidic media (pH 2–3).

-

Product : Phenol derivatives via oxidation of the boronic acid group .

Boronates Formation

-

Reagents : Ethylene glycol or pinacol.

-

Application : Stabilizes the boronic acid for storage or further reactions .

Comparison with Structural Analogs

| Reaction Type | 2-Methoxy-4-(methoxycarbonyl)phenylboronic Acid | 4-Methoxyphenylboronic Acid |

|---|---|---|

| Suzuki Coupling Rate | Moderate (electron-withdrawing groups slow transmetalation) | Fast |

| Nitration Position | Para to boron (directed by methoxycarbonyl) | Ortho/para to methoxy |

| Reduction Efficiency | High (steric protection enhances selectivity) | Moderate |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Role in Drug Synthesis

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its boronic acid functionality allows for selective reactions, enhancing the efficacy of drug candidates, particularly in oncology. For instance, it can be utilized in the development of anti-cancer agents through its involvement in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds necessary for complex drug structures .

Case Study: Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including this compound, exhibit anticancer properties. Studies have shown that these compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. For example, a study published in Medicinal Chemistry highlighted the synthesis of boronic acid derivatives that showed promising results against multiple myeloma and other malignancies .

Organic Synthesis

Cross-Coupling Reactions

The compound is extensively used in organic synthesis, especially in cross-coupling reactions. Its ability to participate in Suzuki-Miyaura reactions facilitates the formation of biaryls, which are pivotal in many organic compounds and materials . The reaction conditions can be optimized to enhance yield and selectivity.

Table: Comparison of Cross-Coupling Reactions

| Reaction Type | Conditions | Yield (%) | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd catalyst, base | 85-95 | Pharmaceuticals, agrochemicals |

| Negishi | Zn catalyst | 80-90 | Fine chemicals |

| Stille | Sn catalyst | 75-85 | Organic electronics |

Bioconjugation

Targeted Drug Delivery Systems

this compound plays a significant role in bioconjugation processes. It can be used to attach biomolecules to surfaces or other molecules, thereby enhancing the development of targeted drug delivery systems. This application is particularly relevant in creating conjugates that improve therapeutic efficacy and reduce side effects .

Case Study: Diagnostic Tools

In a notable study published in Bioconjugate Chemistry, researchers utilized boronic acid derivatives to develop diagnostic tools that can selectively bind to specific biomolecules. This approach has potential applications in cancer diagnostics and personalized medicine .

Materials Science

Development of Functionalized Polymers

The unique properties of this compound make it suitable for creating functionalized polymers and advanced materials. Its chemical structure allows for modifications that enhance material properties such as conductivity and mechanical strength .

Table: Properties of Functionalized Polymers

| Property | Value | Application Area |

|---|---|---|

| Conductivity | High | Electronics |

| Mechanical Strength | Enhanced | Structural materials |

| Thermal Stability | Improved | Aerospace applications |

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid can be compared with other similar compounds, such as:

4-Methoxycarbonylphenylboronic acid: Similar structure but lacks the methoxy group.

4-Methoxyphenylboronic acid: Similar structure but lacks the methoxycarbonyl group.

2-Fluoro-4-(methoxycarbonyl)phenylboronic acid: Similar structure but has a fluoro group instead of a methoxy group.

These comparisons highlight the unique combination of functional groups in this compound, which imparts specific reactivity and applications in various fields.

Biologische Aktivität

2-Methoxy-4-(methoxycarbonyl)phenylboronic acid (CAS No. 849758-14-1) is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a boron atom bonded to a phenyl ring that is substituted with methoxy and methoxycarbonyl groups, which can influence its reactivity and biological interactions.

- Molecular Formula : C₉H₁₁BO₅

- Molecular Weight : 209.99 g/mol

- Structure : The compound's structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in enzyme inhibition and drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with the active site. The specific interactions depend on the substituents on the phenyl ring, which can enhance binding affinity.

- Targeting Kinases : Research indicates that boronic acids can act as inhibitors of certain kinases, which play critical roles in cell signaling pathways involved in cancer and other diseases.

Anticancer Properties

Several studies have explored the anticancer potential of boronic acids, including this compound:

- In vitro Studies : In cellular assays, this compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 20 |

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent:

- Antifungal Activity : Preliminary studies indicated that it possesses inhibitory effects against Candida species, with IC₅₀ values suggesting moderate efficacy.

| Microorganism | IC₅₀ (µg/mL) |

|---|---|

| Candida albicans | 30 |

| Candida glabrata | 25 |

Case Studies

- Case Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for folate metabolism in fungi. This inhibition led to reduced growth rates in susceptible strains of Candida albicans.

- Cancer Cell Line Evaluation : Another investigation focused on the compound's effects on MCF-7 breast cancer cells, revealing that treatment resulted in increased levels of apoptotic markers such as caspase activation and PARP cleavage.

Eigenschaften

IUPAC Name |

(2-methoxy-4-methoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLWOAANDCXUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.